
1-(Trimethylsilyl)-4-tert-butylbenzene
Vue d'ensemble
Description
1-(Trimethylsilyl)-4-tert-butylbenzene is a useful research compound. Its molecular formula is C13H22Si and its molecular weight is 206.40 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Trimethylsilyl)-4-tert-butylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Trimethylsilyl)-4-tert-butylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Halogen-metal exchange : A study by Bettinger and Filthaus (2007) demonstrated the use of 1-(Trimethylsilyl)-4-tert-butylbenzene in the high-yield synthesis of 1,2-bis(trimethylsilyl)benzene from 1,2-dibromobenzene. This process involved tert-butyllithium and trimethylsilyltriflate at very low temperatures, enabling a sequence of bromine-lithium exchange and subsequent derivatization reactions (Bettinger & Filthaus, 2007).
Chemical Shifts in NMR Spectroscopy : Sakurai and Ohtsuru (1968) investigated the chemical shifts of methyl protons in compounds like 1-(Trimethylsilyl)-4-tert-butylbenzene. They found that electron-releasing groups increased shielding of methyl protons, whereas electron-withdrawing groups decreased this shielding. This study contributes to the understanding of NMR spectroscopy in organometallic chemistry (Sakurai & Ohtsuru, 1968).
Dimetalation in Organic Synthesis : Baston et al. (2001) explored the dimetalation of spiny arenes like 1-(Trimethylsilyl)-4-tert-butylbenzene. Their study demonstrated that dimetalation occurs only under specific conditions, providing insight into the complex reactions involved in organic synthesis (Baston, Maggi, Friedrich, & Schlosser, 2001).
Low Dielectric Constant and High Organosolubility in Polyimides : Chern and Tsai (2008) synthesized new polyimides using 1-(Trimethylsilyl)-4-tert-butylbenzene. These polyimides displayed low dielectric constants and high organosolubility, indicating potential applications in electronic materials (Chern & Tsai, 2008).
Photolysis in Organic Chemistry : Lynch et al. (1969) studied the photolysis of isomeric compounds including 1-(Trimethylsilyl)-4-tert-butylbenzene. The findings contribute to the understanding of photochemical processes in organic compounds (Lynch, Preston, Sleight, & Sutcliffe, 1969).
Cobalt-Catalyzed Diels-Alder Reaction : Möckel and Hilt (2015) used 1-(Trimethylsilyl)-4-tert-butylbenzene in a cobalt-catalyzed Diels-Alder reaction. This reaction is significant for the synthesis of iodobenzene derivatives, showcasing the compound's utility in complex organic synthesis (Möckel & Hilt, 2015).
Propriétés
IUPAC Name |
(4-tert-butylphenyl)-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22Si/c1-13(2,3)11-7-9-12(10-8-11)14(4,5)6/h7-10H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMURULNJPSDLLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Trimethylsilyl)-4-tert-butylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




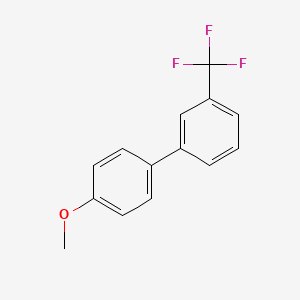
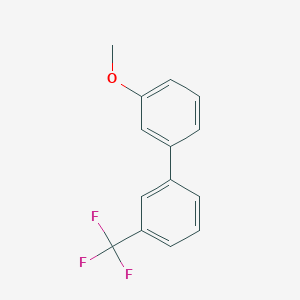
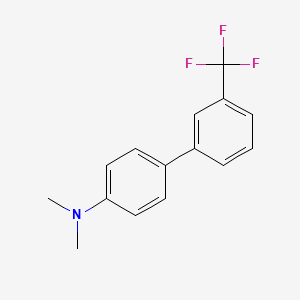
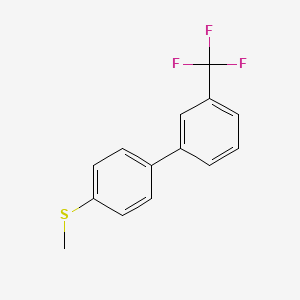

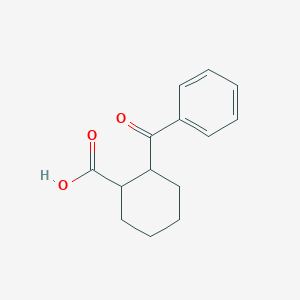


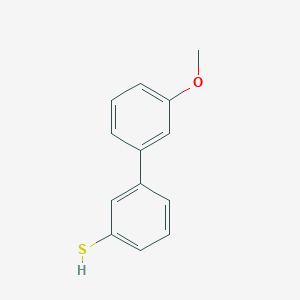
![4'-Butyl-[1,1'-biphenyl]-3-thiol](/img/structure/B7779608.png)


